Influenza M1 Protein (61-72): A Core CD4+ T-Cell Epitope in Influenza Immunity
Influenza M1 Protein (61-72): A Core CD4+ T-Cell Epitope in Influenza Immunity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The matrix protein 1 (M1) of the influenza A virus is a highly conserved internal protein crucial for the viral life cycle. Its conserved nature makes it an attractive target for universal influenza vaccine strategies, as epitopes within M1 can elicit T-cell responses that are cross-reactive against various influenza strains. This guide focuses on the specific peptide fragment spanning amino acids 61-72 of the M1 protein, identified as a significant CD4+ T-cell epitope. CD4+ T-helper cells play a pivotal role in orchestrating adaptive immunity, providing help to B cells for antibody production and promoting the development of cytotoxic T-lymphocyte (CTL) responses. Understanding the characteristics and immunological properties of the M1 (61-72) epitope is therefore critical for the development of novel T-cell-based influenza vaccines and immunotherapies.
Data Presentation: Immunological Characteristics of M1 (61-72)
The following tables summarize the key quantitative data associated with the M1 (61-72) CD4+ T-cell epitope. This data is essential for assessing its immunogenicity and potential as a vaccine candidate.
Table 1: HLA-DR Binding Affinity of Influenza M1 (61-72) Peptide
| HLA Allele | Peptide Sequence | Core Epitope | Binding Affinity (IC50, nM) | Reference |
| HLA-DRB1*04:01 | GFVFTLTVPSER | FVFTLTVPS | Data not available | [1] |
| Additional HLA alleles to be tested | GFVFTLTVPSER | FVFTLTVPS | Experimental data pending |
Table 2: Cytokine Profile of M1 (61-72)-Specific CD4+ T-Cells
Upon recognition of the M1 (61-72) epitope presented by antigen-presenting cells (APCs), specific CD4+ T-cells become activated and secrete a range of cytokines. The profile of these cytokines indicates the nature of the T-helper response (e.g., Th1, Th2, Th17). Influenza-specific CD4+ T-cell responses are typically dominated by a Th1 phenotype, characterized by the production of IFN-γ, IL-2, and TNF-α.[2][3]
| Cytokine | Concentration (pg/mL) upon M1 (61-72) Stimulation | Method of Detection |
| Interferon-gamma (IFN-γ) | Quantitative data from specific studies needed | ELISA, Intracellular Cytokine Staining (ICS) |
| Interleukin-2 (IL-2) | Quantitative data from specific studies needed | ELISA, Intracellular Cytokine Staining (ICS) |
| Tumor Necrosis Factor-alpha (TNF-α) | Quantitative data from specific studies needed | ELISA, Intracellular Cytokine Staining (ICS) |
| Interleukin-4 (IL-4) | Quantitative data from specific studies needed | ELISA, Intracellular Cytokine Staining (ICS) |
| Interleukin-10 (IL-10) | Quantitative data from specific studies needed | ELISA, Intracellular Cytokine Staining (ICS) |
Table 3: T-Cell Proliferation in Response to M1 (61-72) Stimulation
A key indicator of a functional T-cell response is the proliferation of antigen-specific T-cells upon encountering their cognate epitope. This is commonly measured using assays such as CFSE dilution, which tracks cell division. The results are often expressed as a stimulation index (the ratio of proliferation in the presence of the peptide to the proliferation in the absence of the peptide) or as the percentage of cells that have undergone division.
| Assay Parameter | Value | Method of Detection |
| Stimulation Index (SI) | Quantitative data from specific studies needed | CFSE dilution assay, [³H]-thymidine incorporation |
| Percentage of Proliferating CD4+ T-Cells | Quantitative data from specific studies needed | CFSE dilution assay |
| Number of Cell Divisions | Quantitative data from specific studies needed | CFSE dilution assay |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. The following sections outline the key experimental protocols used to characterize the M1 (61-72) CD4+ T-cell epitope.
Peptide Synthesis
The influenza M1 (61-72) peptide with the sequence Gly-Phe-Val-Phe-Thr-Leu-Thr-Val-Pro-Ser-Glu-Arg (GFVFTLTVPSER) is synthesized using standard solid-phase peptide synthesis (SPPS) chemistry. The purity and identity of the synthesized peptide are confirmed by high-performance liquid chromatography (HPLC) and mass spectrometry.[1]
Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
PBMCs, which contain T-cells and APCs, are isolated from heparinized whole blood from healthy donors or influenza-exposed individuals using Ficoll-Paque density gradient centrifugation. The isolated cells are washed and resuspended in complete RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics.
HLA-DR Binding Assay
To determine the binding affinity of the M1 (61-72) peptide to various HLA-DR molecules, a competitive ELISA-based assay can be performed.
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Principle: Purified, soluble HLA-DR molecules are coated onto a microtiter plate. A known biotinylated peptide with high affinity for the specific HLA-DR allele is incubated with the HLA-DR molecules in the presence of varying concentrations of the unlabeled M1 (61-72) competitor peptide.
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Procedure:
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Coat high-binding 96-well plates with purified HLA-DR molecules overnight at 4°C.
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Wash the plates and block with a suitable blocking buffer.
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Prepare serial dilutions of the M1 (61-72) peptide.
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Add the biotinylated reference peptide at a fixed concentration and the serially diluted M1 (61-72) peptide to the wells.
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Incubate for 24-48 hours at 37°C to allow for peptide binding competition.
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Wash the plates and add streptavidin-horseradish peroxidase (HRP).
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After incubation and further washing, add a TMB substrate solution.
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Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.
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Data Analysis: The IC50 value is calculated as the concentration of the M1 (61-72) peptide that inhibits 50% of the binding of the biotinylated reference peptide.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS is used to identify and quantify cytokine-producing T-cells at the single-cell level.
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Principle: PBMCs are stimulated with the M1 (61-72) peptide. A protein transport inhibitor (e.g., Brefeldin A or Monensin) is added to trap cytokines within the cells. The cells are then stained for surface markers (e.g., CD3, CD4) and intracellular cytokines (e.g., IFN-γ, IL-2, TNF-α).
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Procedure:
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Plate 1-2 x 10^6 PBMCs per well in a 96-well plate.
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Stimulate the cells with the M1 (61-72) peptide (typically 1-10 µg/mL) for 6-12 hours at 37°C. Include a negative control (medium alone) and a positive control (e.g., PMA/Ionomycin or a CEF peptide pool).
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Add a protein transport inhibitor for the final 4-6 hours of incubation.
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Harvest the cells and stain for surface markers (e.g., anti-CD3, anti-CD4) for 30 minutes at 4°C.
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Fix and permeabilize the cells using a commercial fixation/permeabilization kit.
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Stain for intracellular cytokines (e.g., anti-IFN-γ, anti-IL-2, anti-TNF-α) for 30 minutes at 4°C.
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Wash the cells and acquire data on a flow cytometer.
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Data Analysis: The percentage of CD4+ T-cells producing each cytokine is determined by gating on the live, CD3+, CD4+ lymphocyte population.
Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method for quantifying the number of cytokine-secreting cells.
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Principle: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ). PBMCs are stimulated with the M1 (61-72) peptide in the wells. Secreted cytokines are captured by the antibody. A second, biotinylated detection antibody is added, followed by a streptavidin-enzyme conjugate. The addition of a substrate results in the formation of colored spots, each representing a single cytokine-secreting cell.
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Procedure:
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Coat a 96-well PVDF membrane plate with an anti-cytokine capture antibody overnight at 4°C.
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Wash and block the plate.
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Add 2-3 x 10^5 PBMCs per well.
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Stimulate the cells with the M1 (61-72) peptide (typically 1-10 µg/mL) and incubate for 18-24 hours at 37°C.
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Wash the plate and add a biotinylated anti-cytokine detection antibody.
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Incubate, wash, and add streptavidin-alkaline phosphatase.
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Add a BCIP/NBT substrate and incubate until spots develop.
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Wash the plate, allow it to dry, and count the spots using an ELISpot reader.
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Data Analysis: Results are expressed as spot-forming units (SFU) per million PBMCs.
T-Cell Proliferation Assay using Carboxyfluorescein Succinimidyl Ester (CFSE)
This flow cytometry-based assay measures the proliferation of T-cells by tracking the dilution of the fluorescent dye CFSE.
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Principle: PBMCs are labeled with CFSE, a dye that covalently binds to intracellular proteins. With each cell division, the CFSE fluorescence intensity is halved in the daughter cells.
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Procedure:
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Resuspend PBMCs at 1-10 x 10^6 cells/mL in pre-warmed PBS.
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Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.
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Quench the staining reaction by adding cold complete medium or fetal bovine serum.
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Wash the cells and resuspend them in complete medium.
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Culture the CFSE-labeled PBMCs with or without the M1 (61-72) peptide for 4-6 days.
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Harvest the cells and stain for surface markers (e.g., anti-CD3, anti-CD4).
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Acquire data on a flow cytometer.
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Data Analysis: Proliferation is assessed by analyzing the CFSE fluorescence histogram of the CD4+ T-cell population. The percentage of divided cells and the number of cell divisions can be quantified. The stimulation index is calculated by dividing the percentage of divided cells in the stimulated sample by the percentage in the unstimulated control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key biological pathways and experimental procedures described in this guide.
Caption: Antigen processing and presentation pathway for the M1 epitope.
Caption: TCR signaling cascade in CD4+ T-cells.
Caption: Workflow for Intracellular Cytokine Staining (ICS).
Conclusion
The influenza M1 (61-72) peptide represents a conserved and immunogenic CD4+ T-cell epitope that holds promise for the development of broadly protective influenza vaccines. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working to harness T-cell immunity against influenza. Further characterization of this epitope, including a more detailed analysis of its binding to a wider array of HLA-DR alleles and the in-depth profiling of the functional avidity of M1 (61-72)-specific T-cells, will be instrumental in advancing its clinical translation. The standardized experimental procedures outlined herein will facilitate the generation of comparable and robust datasets across different laboratories, ultimately accelerating the development of next-generation influenza vaccines.
